

Spectroscopic Data and Analysis of 3-(3,5-Dimethylphenoxy)propanal: A Technical Guide

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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound **3-(3,5-Dimethylphenoxy)propanal**. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3,5-Dimethylphenoxy)propanal** (Molecular Formula: $C_{11}H_{14}O_2$, Molecular Weight: 178.23 g/mol). These predictions were generated using computational models and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.82	t	1H	-CHO
6.61	S	1H	Ar-H
6.55	S	2H	Ar-H
4.10	t	2H	-O-CH ₂ -
2.91	t	2H	-CH2-CHO
2.29	S	6H	Ar-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz. CDCl₃)

Chemical Shift (δ) ppm	Carbon Type
201.5	C=O
158.8	Ar-C-O
139.5	Ar-C-CH₃
129.5	Ar-CH
114.8	Ar-CH
64.0	-O-CH ₂ -
43.5	-CH₂-CHO
21.4	Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Strong	C-H stretch (aromatic and aliphatic)
~2850	Medium	C-H stretch (aliphatic)
~2720, ~2820	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~840	Strong	C-H bend (aromatic, out-of- plane)

Table 4: Predicted Mass Spectrometry (Electron

Ionization - EI) Data

m/z	Relative Intensity (%)	Putative Fragment
178	45	[M]+ (Molecular Ion)
135	100	[M - C₃H₅O] ⁺
121	80	[M - C4H7O]+
107	30	[C ₇ H ₇ O] ⁺
91	25	[C ₇ H ₇]+
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generic protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.



¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 400 or 500 MHz)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)
- Sample of **3-(3,5-Dimethylphenoxy)propanal** (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh the required amount of the compound and dissolve it in approximately
 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS as an internal standard (typically 1% v/v), unless referencing to the residual solvent peak.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).
 - · Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of 3-(3,5-Dimethylphenoxy)propanal
- Solvent for cleaning (e.g., isopropanol or acetone)
- · Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).



Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or Gas Chromatography (GC) interface
- Sample of 3-(3,5-Dimethylphenoxy)propanal
- Volatile solvent (if using GC)

Procedure:

- Sample Introduction:
 - Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.
 - GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it into the GC. The compound will be vaporized and separated before entering the MS ion source.
- Ionization:
 - In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Processing:



- The detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative intensity versus m/z.
- Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



Synthesis and Purification **Chemical Synthesis Purification** (e.g., Chromatography, Recrystallization) Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (1H, 13C) Data Interpretation and Reporting **Data Processing** and Analysis Structure Elucidation Reporting and Publication

Spectroscopic Analysis Workflow

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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